19-Norprogesterone (CAS 472-54-8) is a highly potent synthetic steroidal progestin characterized by the absence of the C19 methyl group found in natural progesterone. In industrial and chemical procurement contexts, it serves as the foundational structural backbone for the "19-norpregnane" class of fourth-generation progestins. By providing a pre-demethylated steroid nucleus, 19-Norprogesterone offers a streamlined starting material for synthesizing advanced, highly selective hormone derivatives (such as nomegestrol, promegestone, and trimegestone) that require a planar A-ring conformation. Beyond its utility as a synthetic precursor, it is utilized as a high-affinity pharmacological standard in receptor binding assays, distinguished by its unique receptor selectivity profile and potent progestational activity [1].
Substituting 19-Norprogesterone with natural progesterone or 19-nortestosterone derivatives fundamentally compromises both synthetic workflows and pharmacological outcomes. From a manufacturing perspective, attempting to synthesize 19-norpregnanes from natural progesterone requires complex, low-yield oxidative cleavage of the C19 methyl group; procuring 19-Norprogesterone directly bypasses this costly bottleneck [1]. Pharmacologically, natural progesterone acts as a mineralocorticoid receptor (MR) antagonist, whereas the removal of the C19 methyl group functionally inverts 19-Norprogesterone into a full MR agonist [2]. Furthermore, substituting with 19-nortestosterone derivatives introduces unwanted androgenic cross-reactivity, whereas 19-Norprogesterone maintains strict progestational selectivity without transactivating the androgen receptor [3].
The structural deletion of the C19 methyl group fundamentally alters the compound's interaction with the mineralocorticoid receptor (MR). While natural progesterone functions as an MR antagonist, 19-Norprogesterone acts as a full MR agonist. Quantitative binding assays demonstrate that 19-Norprogesterone exhibits an approximately 3-fold higher affinity for the MR compared to its C19-methylated parent steroid, progesterone[1].
| Evidence Dimension | Mineralocorticoid Receptor (MR) Binding Affinity and Functional Activity |
| Target Compound Data | Full MR agonist with ~3x higher binding affinity than progesterone |
| Comparator Or Baseline | Progesterone (MR antagonist, lower affinity baseline) |
| Quantified Difference | 3-fold increase in MR affinity and complete functional inversion from antagonist to full agonist |
| Conditions | Adrenalectomized rat urinary K+/Na+ bioassay and competitive binding assays |
This functional inversion makes 19-Norprogesterone irreplaceable for modeling sodium retention pathways or developing targeted MR agonists where natural progesterone would yield the opposite physiological response.
19-Norprogesterone and its immediate 19-norpregnane derivatives demonstrate exceptionally high specific binding to the Progesterone Receptor (PR) compared to natural progesterone. In specific target tissue models, 19-norprogesterone derivatives have been shown to be up to 100 times more potent than natural progesterone. Crucially, unlike 19-nortestosterone derivatives (e.g., levonorgestrel) or 17-hydroxyprogesterone derivatives (e.g., MPA), 19-Norprogesterone achieves this high PR affinity without transactivating the Androgen Receptor (AR) or Glucocorticoid Receptor (GR) [1].
| Evidence Dimension | PR Potency and Off-Target Receptor Transactivation |
| Target Compound Data | Up to 100x higher PR potency; zero AR/GR transactivation |
| Comparator Or Baseline | Progesterone (1x PR baseline) and MPA/Levonorgestrel (exhibit AR/GR cross-reactivity) |
| Quantified Difference | 100-fold increase in PR potency with complete elimination of androgenic/glucocorticoid off-target activity |
| Conditions | In vivo target tissue models and in vitro receptor transactivation assays |
Procuring 19-Norprogesterone as a base scaffold ensures that downstream formulated products maintain ultra-high progestational potency without triggering unwanted androgenic or glucocorticoid side effects.
In the synthesis of fourth-generation progestins (such as nomegestrol and trimegestone), the presence of a C19 methyl group is highly undesirable. Starting a synthetic route with natural progesterone requires a complex, low-yield multi-step oxidative cleavage to achieve C19 demethylation. By utilizing 19-Norprogesterone directly as the starting material, chemists bypass this bottleneck. The pre-existing 19-nor (planar A-ring) structure allows for immediate, high-yield functionalization at the C6, C16, or C17 positions, which is sterically hindered or impossible when starting from standard progesterone [1].
| Evidence Dimension | Synthetic Route Steps and Steric Accessibility |
| Target Compound Data | Direct functionalization at C6/C16/C17 (0 steps to demethylate) |
| Comparator Or Baseline | Progesterone (Requires multi-step oxidative cleavage of C19 methyl group) |
| Quantified Difference | Eliminates the multi-step C19-demethylation bottleneck, enabling direct downstream substitution |
| Conditions | Industrial and laboratory-scale synthesis of 19-norpregnane derivatives |
Using 19-Norprogesterone as a direct precursor drastically reduces the number of synthetic steps, improving overall processability, yield, and cost-efficiency for commercial progestin manufacturing.
Because it inherently lacks the C19 methyl group, 19-Norprogesterone is the optimal procurement choice as a starting material for synthesizing advanced 19-norpregnane progestins (e.g., nomegestrol acetate, promegestone). It eliminates the need for complex demethylation steps, streamlining the manufacturing process and improving yields[1].
For research teams developing ultra-low-dose hormone therapies, 19-Norprogesterone provides a superior structural scaffold. Its derivatives exhibit up to 100-fold greater potency than natural progesterone while strictly avoiding the androgenic and glucocorticoid off-target transactivation seen with 19-nortestosterone or MPA [2].
In pharmacological studies focusing on sodium retention, hypertension, or renal MR pathways, 19-Norprogesterone is utilized as a full MR agonist. This makes it a critical tool for in vivo and in vitro assays where natural progesterone (an MR antagonist) would fail to induce the required physiological response [3].